(2,3,6-Trichlorophenyl)trimethylsilane
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Overview
Description
(2,3,6-Trichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11Cl3Si. It is characterized by the presence of a trichlorophenyl group attached to a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,6-Trichlorophenyl)trimethylsilane typically involves the reaction of 2,3,6-trichlorophenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,3,6-Trichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the trichlorophenyl group can lead to the formation of less chlorinated phenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various silyl ethers or silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of less chlorinated phenyl derivatives.
Scientific Research Applications
(2,3,6-Trichlorophenyl)trimethylsilane has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3,6-Trichlorophenyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted reactions during synthesis. Additionally, the trichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
- (2,4,6-Trichlorophenyl)trimethylsilane
- (2,3,5-Trichlorophenyl)trimethylsilane
- (2,3,6-Trichlorophenyl)triethylsilane
Uniqueness
(2,3,6-Trichlorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The trimethylsilyl group also provides distinct properties, such as increased hydrophobicity and stability, compared to other similar compounds .
Properties
CAS No. |
20082-68-2 |
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Molecular Formula |
C9H11Cl3Si |
Molecular Weight |
253.6 g/mol |
IUPAC Name |
trimethyl-(2,3,6-trichlorophenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3 |
InChI Key |
OOWHWICOOPIEKX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1Cl)Cl)Cl |
Origin of Product |
United States |
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